molecular formula C20H20ClNO6S B10806679 [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate

[2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate

Cat. No.: B10806679
M. Wt: 437.9 g/mol
InChI Key: VWMNBHLEVXUNTP-UHFFFAOYSA-N
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Description

[2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C20H20ClNO6S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.9 g/mol

IUPAC Name

[2-[benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate

InChI

InChI=1S/C20H20ClNO6S/c21-15-6-7-17(18(23)10-15)20(25)28-12-19(24)22(11-14-4-2-1-3-5-14)16-8-9-29(26,27)13-16/h1-7,10,16,23H,8-9,11-13H2

InChI Key

VWMNBHLEVXUNTP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)COC(=O)C3=C(C=C(C=C3)Cl)O

Origin of Product

United States

Biological Activity

The compound [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate
  • Molecular Formula : C18H17ClN2O4S
  • Molecular Weight : 388.85 g/mol

Structural Features

FeatureDescription
Benzyl GroupContributes to hydrophobic interactions
Dioxothiolan RingMay play a role in enzyme inhibition
Chloro and Hydroxy GroupsPotentially influence solubility and reactivity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. The dioxothiolan ring is particularly significant as it can participate in redox reactions, which are crucial in many biological processes.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions, potentially providing therapeutic benefits in conditions where these enzymes are dysregulated.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines.

In Vitro Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung)15.3
HeLa (Cervical)10.7
MCF-7 (Breast)12.5

These results indicate that [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate exhibits significant cytotoxic effects against multiple cancer cell lines, with varying potency.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has been evaluated for antimicrobial activity against various pathogens.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound possesses antibacterial properties, which may be beneficial in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate. For instance, research on benzyl sulfides indicates a potential mechanism where these compounds are metabolized into reactive intermediates that exhibit cytotoxic effects through the generation of unstable thiols . This suggests that similar mechanisms could be at play for the compound .

Notable Research Findings

  • Cytotoxic Mechanism : Compounds with similar structures have shown that their cytotoxic effects may be enhanced by metabolic activation via cytochrome P450 enzymes .
  • Therapeutic Potential : The anti-inflammatory and antimicrobial properties observed in related compounds highlight the potential therapeutic applications of [2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate in both oncology and infectious disease contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.